Perindopril erbumine is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor. [] Chemically, it is the tert-butylamine salt of perindopril. [] It is commonly employed in scientific research as a tool to study the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes.
The synthesis of perindopril erbumine involves several key steps that ensure high purity and yield. The process typically begins with the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This reaction is facilitated by coupling agents such as N,N-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole under controlled conditions to minimize impurities .
Following this, a deprotection step is performed using catalytic hydrogenation to remove the benzyl protecting group. The hydrogenation is conducted using palladium on carbon as a catalyst in a solvent system that typically includes methylcyclohexane and water under moderate pressure (0.5 bar) and temperature (15 to 30 °C) . Finally, tert-butylamine is added to yield the final product, perindopril erbumine, which can be crystallized for purification.
The molecular structure of perindopril erbumine consists of a complex arrangement that includes an octahydroindole ring system, a carboxylic acid group, and an amine group. The presence of these functional groups contributes to its activity as an ACE inhibitor.
The structural integrity allows for effective binding to the ACE enzyme, inhibiting its activity and thereby lowering blood pressure.
Perindopril erbumine participates in various chemical reactions primarily related to its role as an ACE inhibitor. The primary reaction involves the inhibition of the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor.
The mechanism of action for perindopril erbumine involves competitive inhibition of the angiotensin-converting enzyme. By binding to the active site of this enzyme, perindopril prevents the conversion of angiotensin I into angiotensin II. This inhibition results in reduced vasoconstriction and decreased secretion of aldosterone, leading to lower blood volume and blood pressure.
Perindopril erbumine exhibits distinct physical and chemical properties that are crucial for its pharmaceutical application:
These properties contribute to its stability and efficacy as a therapeutic agent.
Perindopril erbumine is primarily utilized in clinical settings for managing hypertension and heart failure. Its effectiveness as an ACE inhibitor makes it a critical component in cardiovascular pharmacotherapy.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: